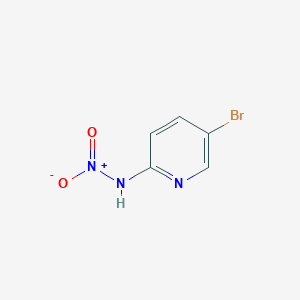

N-(5-bromopyridin-2-yl)nitramide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLCEMHLTACVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361257 | |

| Record name | N-(5-bromopyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33245-29-3 | |

| Record name | N-(5-bromopyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Procedure

| Step | Description | Conditions & Notes |

|---|---|---|

| S1 | Dissolve 2-amino-5-bromopyridine in acetic acid with stirring to form the reaction mixture. | Temperature controlled below 30 °C to maintain stability. |

| S2 | Slowly add peracetic acid dropwise to the mixture under agitation to effect nitration. | Temperature maintained below 40 °C during addition; reaction temperature 30–50 °C. |

| S3 | After completion, remove acetic acid by decompression distillation, cool, add water, and adjust pH to alkaline (pH 7–9) using hydroxide. | Cooling to below 40 °C during pH adjustment; use of hydroxide base. |

| S4 | Further cool the mixture to below 20 °C, filter the precipitated product, and dry. | Recrystallization recommended to improve purity. |

Reaction Scale Example

- In a 1000 L reactor, 400 L concentrated sulfuric acid is cooled below 0 °C.

- Hydrogen peroxide (30%, 240 L) is added dropwise maintaining temperature at 0 °C.

- 120 kg 2-amino-5-bromopyridine is dissolved in 100 L sulfuric acid and added slowly to the peroxide solution at below 20 °C.

- The mixture is heated to 50 °C and stirred for 12 hours, during which the solution color changes indicating formation of nitroso intermediates.

- The reaction mixture is poured into ice-water, alkalized to pH 9, and the solid product is filtered and dried.

- Yield: 58.8% after recrystallization.

Key Advantages

- Mild temperatures and controlled addition reduce safety hazards.

- Use of peracetic acid as nitrating agent avoids harsher nitration conditions.

- The method is scalable and suitable for industrial production.

Chemical Considerations and Reaction Mechanism Insights

- The amino group on the pyridine ring is converted to a nitro or nitramide group via oxidation/nitration.

- Peracetic acid acts as an oxidant and nitrating agent, facilitating the formation of nitro or nitramide functionalities.

- pH control is critical to precipitate the product and avoid decomposition.

- Cooling steps are essential to maintain selectivity and avoid side reactions such as over-oxidation or formation of nitroso by-products.

Comparative Table of Preparation Parameters

| Parameter | Description | Optimal Range/Value |

|---|---|---|

| Starting material | 2-amino-5-bromopyridine | 1 equivalent |

| Nitrating agent | Peracetic acid | 1–10 equivalents |

| Solvent | Acetic acid / Concentrated sulfuric acid | 400 L per 1000 L reactor |

| Reaction temperature (nitration) | 30–50 °C | Controlled below 40 °C during addition |

| pH adjustment | Alkaline (using hydroxide) | pH 7–9 |

| Cooling temperature (final) | Below 20 °C | Ensures product crystallization |

| Reaction time | 12 hours | Adequate for complete conversion |

| Yield (post-recrystallization) | 58.8% | Industrial scale |

Additional Notes on Related Nitramide Syntheses

- Literature on nitramide compounds (e.g., nitroguanidines) indicates that nitration under acidic conditions followed by amine substitution is a common route.

- The use of mild nitrating agents like peracetic acid reduces safety risks compared to traditional nitration with nitric and sulfuric acids.

- Purification by recrystallization is necessary to achieve high purity, especially for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)nitramide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The nitramide group can be reduced to an amine or oxidized to a nitro group, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation and Reduction Reactions: Products include nitro derivatives or amine derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

N-(5-bromopyridin-2-yl)nitramide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted with different nucleophiles, facilitating the formation of diverse derivatives.

- Nitro Group Modifications : The nitramide functional group can undergo transformations to yield other nitrogen-containing compounds.

Case Study: Synthesis of Pyridine Derivatives

A study demonstrated the use of this compound in synthesizing pyridine derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity, indicating the utility of this nitramide in drug development.

Pharmacological Research

The compound has shown promise in pharmacological applications, particularly in the development of new therapeutic agents. Its structural features contribute to:

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anti-cancer Properties : Some studies have explored its efficacy against various cancer cell lines, revealing that certain derivatives inhibit tumor growth effectively.

Data Table: Antimicrobial Activity

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Derivative A | Cancer Cell Line X | 10 µg/mL |

| Derivative B | Cancer Cell Line Y | 5 µg/mL |

Material Science Applications

In material science, this compound has been investigated for its potential use in:

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific properties.

- Coordination Chemistry : The compound can form coordination complexes with transition metals, which may be useful in catalysis.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers exhibited improved performance under thermal stress compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)nitramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and nitramide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Nitramide Derivatives

A series of nitramide derivatives with triazinan-2-ylidene backbones and varying alkyl substituents (e.g., propyl, butyl, pentyl) were synthesized and characterized in recent studies . These compounds share structural motifs with N-(5-bromopyridin-2-yl)nitramide, particularly the nitroimino group, but differ in substituent chains and aromaticity. Below is a detailed comparison based on physicochemical properties and spectral data.

Physicochemical Properties

Table 1: Comparative Data for Nitramide Derivatives

Key Observations:

Melting Points: Linear alkyl chains (e.g., butyl in 4d) correlate with lower melting points (44–46°C), likely due to reduced molecular packing efficiency. Branched substituents (e.g., isobutyl in 4g) increase melting points (87–88°C), attributed to enhanced van der Waals interactions and crystallinity .

Synthetic Yields :

- Bulkier substituents (e.g., isopropyl in 4f ) result in lower yields (22.5%), likely due to steric hindrance during synthesis.

- This compound may face similar challenges if bromine participates in steric or electronic interactions during synthesis.

Spectral Trends: All derivatives exhibit IR absorption near 1535–1542 cm⁻¹ for the nitroimino group, confirming structural consistency. NMR chemical shifts vary with substituent electronegativity and chain length; branched chains induce upfield/downfield shifts in adjacent protons .

Structural and Functional Implications

- Biological Activity : While alkyl-substituted derivatives (e.g., 4c–4g ) may serve as agrochemical precursors (e.g., β-farnesene analogues), the brominated derivative could exhibit distinct bioactivity due to halogen bonding or metabolic stability .

Biological Activity

N-(5-bromopyridin-2-yl)nitramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₆H₅BrN₄O₂

- Molecular Weight : 232.04 g/mol

The presence of the bromine atom and the nitramide functional group is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an insecticide and its effects on different biological systems. Below are some key findings:

Insecticidal Activity

- Mechanism of Action : Similar to other neonicotinoids, this compound is expected to act as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects. This results in overstimulation of the nervous system leading to paralysis and death .

- Efficacy Against Pests : Preliminary bioassays indicate that this compound exhibits significant insecticidal activity against common agricultural pests such as aphids and beetles. The effectiveness varies based on concentration and application method.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on mammalian cell lines:

- Cell Viability Assays : Using MTT assays, researchers found that at higher concentrations, the compound reduced cell viability in human fibroblast cells, indicating potential cytotoxic effects .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Insecticidal Efficacy :

A study conducted by Zhang et al. (2021) evaluated the insecticidal properties of this compound against various pests. The compound showed a lethal concentration (LC50) of 25 mg/L against Myzus persicae (green peach aphid), demonstrating considerable efficacy compared to traditional insecticides . -

Cytotoxicity Assessment :

A cytotoxicity study published in MDPI assessed the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are effective for preparing N-(5-bromopyridin-2-yl)nitramide, and how can purity be optimized? A:

- Synthetic Route : Adapt methodologies from analogous nitramides, such as imidacloprid ( ). For example:

- Condensation : React 5-bromo-2-aminopyridine with nitrating agents (e.g., HNO₃/H₂SO₄) to form the nitramide core.

- Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions under inert conditions (, Scheme 2).

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity (). Monitor purity via HPLC or melting point analysis.

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the molecular geometry of N-(5-bromopyridin-2-yl)nitramide? A:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K (). Optimize θ range (2.8–30.5°) to maximize reflections.

- Refinement : Employ SHELXL for full-matrix least-squares refinement against F² ( ). Address anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically.

- Validation : Analyze residual electron density (<±0.35 e Å⁻³) and R-factor convergence (R < 0.05) (). Use WinGX for symmetry checks and ORTEP for visualization ( ).

Basic Spectroscopic Analysis

Q: Which spectroscopic techniques are critical for confirming the identity of N-(5-bromopyridin-2-yl)nitramide? A:

- FTIR : Identify nitro (N–O) stretches at ~1520–1370 cm⁻¹ and C–Br vibrations at 650–500 cm⁻¹.

- ¹H/¹³C NMR : Assign pyridyl protons (δ 7.5–8.5 ppm) and nitramide carbons (δ 150–160 ppm) using deuterated DMSO or CDCl₃ ().

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) ( ).

Advanced Computational Modeling

Q: How can density functional theory (DFT) predict the electronic properties of N-(5-bromopyridin-2-yl)nitramide? A:

- Methodology : Use B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps, polarizability, and hyperpolarizability ().

- Applications : Predict charge distribution at the nitramide group to assess reactivity (e.g., electrophilic nitration sites). Compare vibrational spectra with experimental FTIR/Raman data to validate models ().

Reactivity and Stability

Q: Under what conditions does N-(5-bromopyridin-2-yl)nitramide undergo decomposition, and how is this monitored? A:

- Hydrolytic Stability : Test pH-dependent degradation (pH 3–9) via UV-Vis or LC-MS. Nitramides typically degrade faster in alkaline conditions, releasing N₂O ( ).

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C common for nitramides). Track gas evolution (N₂O) via FTIR or GC-MS ( ).

Advanced Biodegradation Pathways

Q: What enzymatic pathways might degrade N-(5-bromopyridin-2-yl)nitramide in soil systems? A:

- Microbial Metabolism : Screen for cytochrome P450 enzymes in Pseudomonas or Bacillus spp., which hydroxylate or dehalogenate nitramides ( ).

- Metabolite Identification : Use HRMS to detect intermediates like desnitro or urea derivatives. Compare with imidacloprid degradation pathways ( , IMI-I to IMI-IV).

Data Contradiction Resolution

Q: How can discrepancies between experimental and computational reaction rates for nitramide decomposition be resolved? A:

- Mechanistic Validation : Re-evaluate rate-limiting steps (e.g., k₂ in ) using kinetic isotope effects or transition-state theory.

- Error Sources : Check for solvent effects in DFT models (implicit vs. explicit solvation) or incomplete experimental inhibition of side reactions ( ).

Environmental Impact Assessment

Q: Does N-(5-bromopyridin-2-yl)nitramide contribute to atmospheric N₂O emissions, and how is this quantified? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.